

4-Fluoro-1-iodo-2-methoxybenzene IUPAC name

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Compound of Interest

Compound Name: *4-Fluoro-1-iodo-2-methoxybenzene*

Cat. No.: *B2497414*

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An In-Depth Technical Guide to the Nomenclature, Synthesis, and Applications of **4-Fluoro-1-iodo-2-methoxybenzene**

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound **4-Fluoro-1-iodo-2-methoxybenzene**, designed for researchers, chemists, and professionals in drug development. The primary focus is a detailed deconstruction of its IUPAC nomenclature, elucidating the systematic rules that govern the naming of polysubstituted benzene derivatives. Beyond nomenclature, this document delves into the compound's key physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its emerging applications in medicinal chemistry and material science. The guide aims to serve as a practical reference, blending theoretical principles with actionable experimental insights.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that every distinct substance has a unique and unambiguous name. The name "**4-Fluoro-1-iodo-2-methoxybenzene**" is derived from a specific set of prioritization rules for substituents on a benzene ring.

Identifying the Parent Structure and Substituents

The parent structure is benzene. The substituents attached to this ring are:

- Fluoro (-F)
- Iodo (-I)
- Methoxy (-OCH₃)

The Principle of Lowest Locants

When multiple substituents are present, the numbering of the carbon atoms on the benzene ring is assigned to give the substituents the lowest possible set of numbers, or "locants". However, when different types of substituents are present, certain functional groups are given priority, which dictates the starting point (carbon 1) for numbering.

In the case of **4-Fluoro-1-iodo-2-methoxybenzene**, the methoxy group (-OCH₃) is part of an ether functional group. While ethers do not have the highest priority compared to groups like carboxylic acids or aldehydes, they are given precedence over alkyl halides in IUPAC nomenclature for determining the numbering scheme of the benzene ring. When a methoxy group is a substituent, the parent name can be designated as "anisole" (methoxybenzene). However, for polysubstituted benzenes, it is often clearer to name it as a substituted benzene.

The numbering priority is determined by alphabetical order of the substituents when no single functional group dictates the parent name (like phenol or aniline). The substituents are iodo, fluoro, and methoxy.

Let's evaluate the numbering based on alphabetical priority:

- Fluoro
- Iodo
- Methoxy

Assigning the locants to give the lowest possible numbers:

- Starting from Fluoro at C1: 1-Fluoro-4-iodo-2-methoxybenzene (Locants: 1, 2, 4)
- Starting from Iodo at C1: 1-Iodo-2-fluoro-5-methoxybenzene (Locants: 1, 2, 5)

- Starting from Methoxy at C1: 1-Methoxy-2-iodo-5-fluorobenzene (Locants: 1, 2, 5)

Comparing the locant sets (1,2,4) versus (1,2,5), the set (1,2,4) is lower. Therefore, the substituents are located at positions 1, 2, and 4.

Final Assembly of the Name

Once the locants are assigned, the substituents are listed in alphabetical order, not in the order of their locant numbers.

- Fluoro
- Iodo
- Methoxy

Therefore, the correct IUPAC name is constructed as: **4-Fluoro-1-iodo-2-methoxybenzene**.

Physicochemical Properties

Understanding the physical and chemical properties of **4-Fluoro-1-iodo-2-methoxybenzene** is crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₇ H ₆ FIO
Molecular Weight	268.03 g/mol
Appearance	Off-white to yellow solid or crystalline powder
Melting Point	48-52 °C
Boiling Point	Approx. 257.5 °C at 760 mmHg
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane
CAS Number	179898-63-6

Synthesis Protocol: Iodination of 3-Fluoroanisole

A common synthetic route to **4-Fluoro-1-iodo-2-methoxybenzene** involves the electrophilic iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator. The directing effects of both substituents guide the incoming iodine electrophile.

Materials and Reagents

- 3-Fluoroanisole
- N-Iodosuccinimide (NIS)
- Acetonitrile (CH_3CN)
- Trifluoroacetic acid (TFA)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Step-by-Step Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in acetonitrile (20 mL).

- **Addition of Reagents:** To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).
- **Initiation:** Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The TFA acts as a catalyst to generate a more potent electrophilic iodine species.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of dichloromethane and 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine.
- **Workup - Extraction:** Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Fluoro-1-iodo-2-methoxybenzene**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Fluoro-1-iodo-2-methoxybenzene**.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. **4-Fluoro-1-iodo-**

2-methoxybenzene serves as a versatile intermediate.

- **Cross-Coupling Reactions:** The iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of complex carbon skeletons at the 1-position of the ring.
- **Medicinal Chemistry:** The fluoro- and methoxy- substituted benzene motif is present in numerous biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. This compound is a valuable scaffold for synthesizing novel drug candidates.
- **Material Science:** Aryl iodides are also used in the synthesis of polymers and organic electronic materials. The specific substitution pattern of this molecule can be exploited to fine-tune the electronic and physical properties of resulting materials.

Conclusion

The IUPAC name **4-Fluoro-1-iodo-2-methoxybenzene** is a precise descriptor derived from a logical application of nomenclature rules based on substituent priority and the principle of lowest locants. Beyond its name, this compound is a valuable synthetic intermediate, with its utility rooted in the distinct reactivity of its iodo and fluoro substituents. Its role in facilitating complex molecular constructions through cross-coupling reactions underscores its importance for professionals in drug discovery and material science. The synthesis protocol provided herein offers a reliable method for its laboratory-scale preparation, enabling further research into its potential applications.

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